3-Butyl-5-chloro-1,2,4-thiadiazole
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Overview
Description
“3-Butyl-5-chloro-1,2,4-thiadiazole” is a derivative of the 1,2,4-thiadiazole class . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the synthesized compound is usually confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The 1,3,4-thiadiazole form tends to show the most significant therapeutic potential .Chemical Reactions Analysis
Thiadiazole derivatives are known for their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The chemical reactions involved in the formation of thiadiazole derivatives often involve the reaction of hydrazonoyl halides with potassium thiocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are often investigated using DFT calculations (b3lyp/6-311++G (d,p)) to investigate the structures’ geometry and physiochemical properties .Scientific Research Applications
Overview of Heterocyclic Chemistry in Drug Discovery
Heterocyclic compounds, including thiadiazole derivatives, are central to medicinal chemistry due to their diverse pharmacological properties. These compounds are recognized for their broad spectrum of biological activities, making them significant for the development of new therapeutic agents. The versatility of thiadiazole rings, for example, enables extensive chemical modifications, enhancing their interaction with various enzymes and receptors. This adaptability underscores their importance in the discovery of novel drug-like molecules with potential applications in treating a wide range of diseases (Lelyukh, 2019).
Pharmacological Potential of Thiadiazole Derivatives
Thiadiazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This pharmacological diversity is attributed to the toxophoric N2C2S moiety present in these compounds, highlighting their role in the synthesis of hybrid molecules for enhanced biological profiles. The development of such molecules can lead to novel drugs with significant therapeutic benefits (Mishra et al., 2015).
Biological Significance of 1,3,4-Thiadiazoline Compounds
The synthesis and evaluation of 1,3,4-thiadiazoline compounds have gained attention due to their efficacy against bacterial and fungal strains. These heterocyclic compounds are primarily derived from cyclization reactions, with a focus on their pharmaceutical significance. Research in this area aims to explore their potential as candidates for antibacterial and antifungal therapies, reflecting their importance in addressing microbial resistance (Yusuf & Jain, 2014).
Mechanism of Action
Target of Action
Thiadiazole derivatives, a class to which this compound belongs, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that thiadiazole derivatives can influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that thiadiazole derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . They have been extensively researched for the synthesis of new potent antibacterial and antifungal agents
Cellular Effects
It has been found that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that 3-Butyl-5-chloro-1,2,4-thiadiazole may exert its effects at the molecular level by interacting with DNA or other biomolecules.
Temporal Effects in Laboratory Settings
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Dosage Effects in Animal Models
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Subcellular Localization
It is known that 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities
Properties
IUPAC Name |
3-butyl-5-chloro-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBEEIQXDGHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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